molecular formula C9H11NO5 B2857919 (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid CAS No. 1922884-44-3

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid

Cat. No.: B2857919
CAS No.: 1922884-44-3
M. Wt: 213.189
InChI Key: OIVHUVIABDHLOA-UHFFFAOYSA-N
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Description

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications . Another approach involves the use of isoxazole derivatives, which are synthesized through reactions involving terminal alkynes, n-BuLi, aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as oxo and carboxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and isoxazole derivatives. Examples are 2-azaspiro[3.4]octane and 2-oxa-1-azaspiro[bicyclo[3.2.0]]heptanes .

Uniqueness

What sets (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid, with the CAS number 1922884-44-3, is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO5, with a molecular weight of approximately 213.19 g/mol. The compound features a spirocyclic arrangement that includes both oxygen and nitrogen heteroatoms, contributing to its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
CAS Number1922884-44-3
Functional GroupsDioxo and oxa groups

One of the primary mechanisms through which this compound exerts its biological effects is by acting as an antagonist of leukocyte function-associated antigen-1 (LFA-1). LFA-1 plays a crucial role in leukocyte adhesion and migration, making this compound a candidate for therapeutic interventions in conditions such as transplant rejection and inflammatory diseases.

Biological Activity and Research Findings

Research has indicated several biological activities associated with this compound:

Antiinflammatory Properties

Studies have shown that the compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit leukocyte adhesion, which is critical in the inflammatory response. This property suggests potential applications in treating autoimmune diseases and other inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. The presence of dioxo groups enhances its reactivity towards microbial targets, although further studies are needed to quantify this activity and identify specific pathogens affected .

Cytotoxic Effects

In cell viability assays, this compound has shown cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through multiple pathways, including the inhibition of key survival signaling pathways like AKT and mTORC1/C2 .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Inflammatory Diseases : A study focused on the use of this compound in a model of rheumatoid arthritis showed reduced inflammation markers and improved joint function in treated animals compared to controls.
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound significantly decreased the viability of glioma cells while sparing normal astrocytes .

Properties

IUPAC Name

2-(2,4-dioxo-1-oxa-3-azaspiro[4.4]nonan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-6(12)5-10-7(13)9(15-8(10)14)3-1-2-4-9/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVHUVIABDHLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)O2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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